Albocycline

Antibacterial MRSA Macrolide

Albocycline (Ingramycin; CAS 25129-91-3) is a 14‑membered macrolactone antibiotic first isolated from Streptomyces maizeus and S. bruneogriseus.

Molecular Formula C18H28O4
Molecular Weight 308.4 g/mol
CAS No. 25129-91-3
Cat. No. B1666812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbocycline
CAS25129-91-3
SynonymsAlbocycline;  Ingramycin;  TA-2407
Molecular FormulaC18H28O4
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C
InChIInChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9+,12-10+,14-8+/t13-,15+,16-,18+/m0/s1
InChIKeyBYWWNDLILWPPJP-REXWONOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Albocycline (CAS 25129-91-3) — Macrolactone Antibiotic Procurement for MRSA, VISA, and VRSA Research


Albocycline (Ingramycin; CAS 25129-91-3) is a 14‑membered macrolactone antibiotic first isolated from Streptomyces maizeus and S. bruneogriseus [1]. It is distinguished from conventional macrolides (e.g., erythromycin, azithromycin) by the absence of a sugar moiety and by its narrow‑spectrum activity specifically against staphylococci, including methicillin‑resistant S. aureus (MRSA), vancomycin‑intermediate S. aureus (VISA), and vancomycin‑resistant S. aureus (VRSA) [2][3]. The compound exhibits a minimum inhibitory concentration (MIC) of 0.5–1.0 µg mL⁻¹ against these resistant strains in microdilution assays and demonstrates no toxicity to human cells at concentrations ≤64 µg mL⁻¹ [3].

Why Albocycline Cannot Be Replaced by Erythromycin, Azithromycin, or Other 14‑Membered Macrolides in Anti‑Staphylococcal Studies


In‑class substitution of Albocycline with traditional 14‑membered macrolides (e.g., erythromycin, clarithromycin) or even vancomycin fails because Albocycline operates through a distinct mechanism of action and displays a unique resistance‑evasion profile. Unlike classical macrolides that inhibit the 50S ribosomal subunit, Albocycline does not target peptidoglycan biosynthesis or the ribosome; instead, it modulates cellular NADPH ratios and upregulates redox sensing in S. aureus, which prevents cross‑resistance with ribosome‑targeting drugs [1][2]. Moreover, the aglycone of erythromycin (erythronolide B) is completely inactive against MRSA (MIC >100 µg mL⁻¹), while Albocycline retains full potency (MIC 0.5–1.0 µg mL⁻¹), demonstrating that the structural differences in the macrocyclic lactone ring are non‑interchangeable [3]. This evidence underpins the quantitative differentiation detailed below.

Quantitative Comparator Evidence for Albocycline — MRSA/VISA/VRSA MIC Values, Spectrum Selectivity, and Eukaryotic Cytotoxicity


Albocycline vs. Erythronolide B: MRSA MIC Comparison — 0.5–1.0 µg mL⁻¹ versus >100 µg mL⁻¹

Albocycline inhibits the growth of methicillin‑resistant Staphylococcus aureus (MRSA) with an MIC value of 0.5–1.0 µg mL⁻¹ in a microdilution assay, representing the same potency as vancomycin. In contrast, erythronolide B (the 14‑membered aglycone of erythromycin) shows no activity against MRSA, with an MIC >100 µg mL⁻¹ [1]. This >100‑fold difference in potency demonstrates that the specific arrangement of functional groups on Albocycline’s macrolactone ring is essential for anti‑MRSA activity.

Antibacterial MRSA Macrolide Minimum Inhibitory Concentration

Albocycline vs. Vancomycin: Equipotent MIC (0.5–1.0 µg mL⁻¹) but Active Against VRSA

Albocycline demonstrates MIC values of 0.5–1.0 µg mL⁻¹ against MRSA, VISA, and VRSA strains in standard microdilution assays. This MIC range is identical to that reported for vancomycin against MRSA; however, unlike vancomycin, Albocycline retains this full potency against vancomycin‑resistant S. aureus (VRSA) strains that are otherwise refractory to vancomycin therapy [1][2].

Antibacterial VRSA Vancomycin‑resistance Minimum Inhibitory Concentration

Albocycline MurA Inhibition: Weak S. aureus MurA IC₅₀ (480 µM) and Absence of E. coli MurA Inhibition

Biochemical assays reveal that Albocycline weakly inhibits S. aureus MurA with an IC₅₀ of 480 µM, but does not inhibit E. coli MurA at any concentration [1][2]. This species‑selective inhibition contrasts with broad‑spectrum MurA inhibitors like fosfomycin (IC₅₀ ≈ 8 µM for E. coli MurA), and suggests that Albocycline’s antibacterial activity cannot be explained solely by MurA inhibition [3].

Antibacterial MurA Peptidoglycan Enzyme Inhibition

Albocycline Eukaryotic Cytotoxicity: No Effect on Human Cells at ≤64 µg mL⁻¹

Albocycline exhibits no detectable toxicity to human cells at concentrations up to 64 µg mL⁻¹ [1]. Given that its antibacterial MIC is 0.5–1.0 µg mL⁻¹, this corresponds to a selectivity index (SI) of at least 64–128. This favorable therapeutic window contrasts with other anti‑MRSA agents such as linezolid (SI ≈ 10–20) or daptomycin (SI ≈ 5–10) [2].

Cytotoxicity Selectivity Index Human Cell Lines Safety Profile

Semi‑synthetic Albocycline Analog C4 Ester 6: Two‑Fold MIC Improvement Over Parent

Structure‑activity relationship (SAR) studies on semi‑synthetic Albocycline analogs identified compound 6, a C4 ester derivative, that is twice as potent as Albocycline against MRSA and VRSA strains (MIC = 0.25–0.5 µg mL⁻¹ versus 0.5–1.0 µg mL⁻¹ for Albocycline) [1]. This represents a validated starting point for lead optimization programs.

SAR Analog MRSA Lead Optimization

Albocycline Antifungal Activity Against Sclerotinia sclerotiorum: EC₅₀ 1.6 µg sclerotium⁻¹

Albocycline inhibits the germination of Sclerotinia sclerotiorum sclerotia with an EC₅₀ of 1.6 µg per sclerotium [1]. This agricultural fungicidal activity expands the compound’s utility beyond antibacterial applications and positions it as a potential lead for crop protection agents.

Antifungal Sclerotinia Agriculture Natural Product

Optimal Research and Industrial Applications for Albocycline (CAS 25129-91-3) Based on Comparator Evidence


Mechanistic Studies of Anti‑MRSA/VISA/VRSA Activity and Resistance Mechanisms

Given its equipotency with vancomycin against MRSA (MIC 0.5–1.0 µg mL⁻¹) and its retained activity against VISA/VRSA, Albocycline is the preferred reference compound for dissecting resistance pathways that circumvent vancomycin. Its unique mode of action—modulating NADPH pools rather than inhibiting peptidoglycan synthesis or the ribosome—makes it an essential probe for studies of redox‑mediated antibiotic tolerance [1][2].

Structure‑Activity Relationship (SAR) and Lead Optimization Programs

The existence of a semi‑synthetic C4 ester analog with 2‑fold improved MIC (0.25–0.5 µg mL⁻¹) provides a clear SAR starting point. Albocycline should be used as the parent scaffold in medicinal chemistry campaigns aimed at enhancing potency and pharmacokinetic properties while maintaining its narrow‑spectrum anti‑staphylococcal profile [3].

Phenotypic Screening and Chemical Biology Probe Development

Albocycline’s high selectivity index (>64) and lack of eukaryotic cytotoxicity at ≤64 µg mL⁻¹ support its use as a chemical probe in phenotypic screens for novel anti‑staphylococcal targets. Its species‑selective inhibition of S. aureus MurA (IC₅₀ 480 µM) and inactivity against E. coli MurA further qualify it as a tool to investigate Gram‑positive specific pathways [4].

Agricultural Fungicide Discovery Programs

Quantitative antifungal activity against Sclerotinia sclerotiorum (EC₅₀ 1.6 µg sclerotium⁻¹) supports the inclusion of Albocycline in natural product libraries for crop protection research. This dual‑use potential (antibacterial + antifungal) maximizes the value of procurement in both pharmaceutical and agrochemical discovery settings [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albocycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.